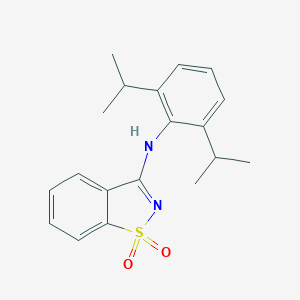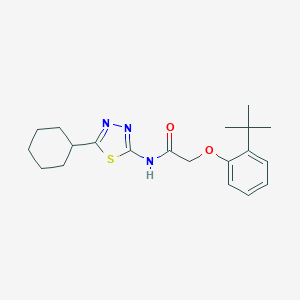
3-(2,6-DIISOPROPYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-DIISOPROPYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a benzisothiazole ring system, which is fused with a phenyl ring substituted with two isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-DIISOPROPYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as sulfur and amines, followed by oxidation steps to introduce the dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to optimize the synthesis. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industrial standards.
化学反応の分析
Types of Reactions
3-(2,6-DIISOPROPYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
3-(2,6-DIISOPROPYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-(2,6-DIISOPROPYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
3-(2,6-DIISOPROPYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE stands out due to its unique combination of functional groups and structural features. The presence of the benzisothiazole ring system, along with the amine and dioxide functionalities, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C19H22N2O2S |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
N-[2,6-di(propan-2-yl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C19H22N2O2S/c1-12(2)14-9-7-10-15(13(3)4)18(14)20-19-16-8-5-6-11-17(16)24(22,23)21-19/h5-13H,1-4H3,(H,20,21) |
InChIキー |
SLQHQVFFRBRAIJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=NS(=O)(=O)C3=CC=CC=C32 |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=NS(=O)(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284512.png)

![2-(2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284514.png)
![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)
![Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate](/img/structure/B284518.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284519.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284520.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284522.png)
![2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B284523.png)
![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284524.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284528.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284529.png)
![1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B284532.png)
![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284534.png)
